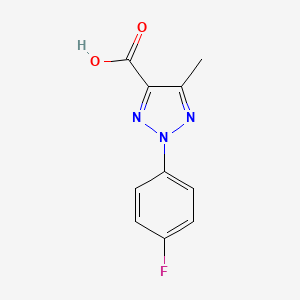

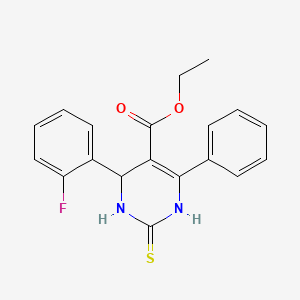

![molecular formula C20H13Cl2N3O B2443953 N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide CAS No. 476634-11-4](/img/structure/B2443953.png)

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide, also known as DBIB, is a chemical compound that has been synthesized and studied for its potential applications in scientific research. DBIB belongs to the class of benzimidazole derivatives, which have been found to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.

Wissenschaftliche Forschungsanwendungen

Organic N-halogen Compounds and Preparative Studies

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide and related compounds have been investigated for their chemical properties and reactions. For instance, studies on N-chlorobenzamidine and its derivatives have explored the formation of N-benzimidoylaminodimethylsulfonium chloride and subsequent reactions leading to various organic compounds, such as N-benzimidoyl-S,S-dimethylsulfilimine and 1,2,4-oxadiazoles, through thermolysis and interactions with sodium hypochlorite and potassium thiocyanate (Fuchigami & Odo, 1977).

Antimicrobial Activity of Imidazoline Derivatives

Research has also focused on synthesizing and evaluating the antimicrobial activity of imidazoline derivatives, including compounds related to N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide. These studies have shown that introducing various functional groups to the heterocyclic framework can enhance antibacterial and antifungal activities (Desai, Bhavsar, & Baldaniya, 2009).

Herbicidal Activity of Benzamides

Compounds in the benzamide class, including those structurally related to N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide, have been identified as herbicidally active on various grasses, indicating potential utility in agriculture for controlling unwanted vegetation in forage legumes, certain turf grasses, and cultivated crops (Viste, Cirovetti, & Horrom, 1970).

Anticancer Potential and Molecular Docking Studies

Furthermore, research has expanded into the anticancer potential of benzimidazole derivatives, with studies on the synthesis, characterization, and evaluation of novel compounds for their activity against breast cancer cell lines both in vitro and in vivo. These studies involve molecular docking to understand the interaction of these compounds with biological targets, indicating the potential of benzimidazole derivatives as therapeutic agents in cancer treatment (Sethi et al., 2018).

Corrosion Inhibition in Industrial Applications

Additionally, benzimidazole derivatives have been explored for their corrosion inhibition performance on mild steel in acidic environments, demonstrating the practical application of these compounds in extending the life of industrial materials. Studies have utilized various techniques to evaluate the effectiveness of these inhibitors, contributing to the development of more durable and corrosion-resistant materials (Yadav, Behera, Kumar, & Sinha, 2013).

Wirkmechanismus

Target of Action

It is known that benzimidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with proteins and enzymes .

Mode of Action

Benzimidazole derivatives are known to interact with various biological targets, leading to a multitude of pharmacological effects .

Biochemical Pathways

Benzimidazole derivatives are known to influence a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Result of Action

Benzimidazole derivatives are known to have a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Eigenschaften

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2N3O/c21-13-7-10-16(22)15(11-13)20(26)23-14-8-5-12(6-9-14)19-24-17-3-1-2-4-18(17)25-19/h1-11H,(H,23,26)(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQIGWWTQDCVGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=C(C=CC(=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-2,5-dichlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

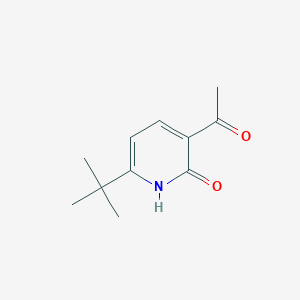

![6-(2-Ethoxyphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2443874.png)

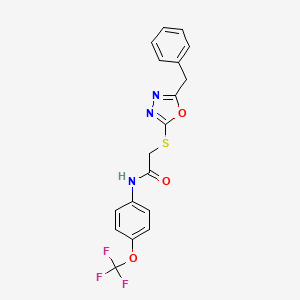

![2-((3-(1H-benzo[d]imidazol-2-yl)pyridin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2443876.png)

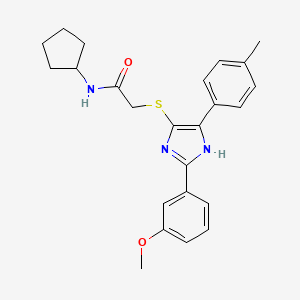

![N-(1,3-benzodioxol-5-yl)-2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2443882.png)

![N-(2,4-dimethylphenyl)-2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![3-(3,5-Dimethylphenyl)-2-methylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2443887.png)

![1H-Benzo[d][1,2,3]triazol-1-yl (2-(pyridin-2-yldisulfanyl)ethyl) carbonate](/img/structure/B2443890.png)

![[2-(Naphthalen-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2443893.png)